Cas no 1428234-63-2 (4-(2,6-Difluoro-3-bromobenzyl)morpholine)

4-(2,6-Difluoro-3-bromobenzyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-Difluoro-3-bromobenzyl)morpholine
- 4-(3-Bromo-2,6-difluorobenzyl)morpholine
- Z1447
-
- MDL: MFCD23713144
- インチ: 1S/C11H12BrF2NO/c12-9-1-2-10(13)8(11(9)14)7-15-3-5-16-6-4-15/h1-2H,3-7H2
- InChIKey: QTJDQHJGSWIMEN-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1F)CN1CCOCC1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 226
- XLogP3: 2.3
- トポロジー分子極性表面積: 12.5
4-(2,6-Difluoro-3-bromobenzyl)morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB516582-500 mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 500mg |
€415.70 | 2023-05-18 | ||
abcr | AB516582-1 g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 1g |
€562.00 | 2023-05-18 | ||
Aaron | AR01LSRY-1g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 95% | 1g |
$501.00 | 2025-02-12 | |
abcr | AB516582-1g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |
1428234-63-2 | 1g |
€473.80 | 2025-02-20 | ||
abcr | AB516582-250mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |
1428234-63-2 | 250mg |
€263.50 | 2025-02-20 | ||
abcr | AB516582-5g |
4-(2,6-Difluoro-3-bromobenzyl)morpholine; . |
1428234-63-2 | 5g |
€1553.20 | 2025-02-20 | ||
Ambeed | A455891-1g |
4-(3-Bromo-2,6-difluorobenzyl)morpholine |
1428234-63-2 | 97% | 1g |
$430.0 | 2024-04-23 | |
Aaron | AR01LSRY-500mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 95% | 500mg |
$377.00 | 2025-02-12 | |
abcr | AB516582-500mg |
4-(2,6-Difluoro-3-bromobenzyl)morpholine |
1428234-63-2 | 500mg |
€415.70 | 2023-09-02 |
4-(2,6-Difluoro-3-bromobenzyl)morpholine 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
4-(2,6-Difluoro-3-bromobenzyl)morpholineに関する追加情報
Introduction to 4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS No. 1428234-63-2)
4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS No. 1428234-63-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. The presence of difluoro and bromo substituents on the benzyl ring, coupled with the morpholine moiety, imparts distinct chemical and biological properties that make it an intriguing subject of study.
The chemical structure of 4-(2,6-Difluoro-3-bromobenzyl)morpholine consists of a morpholine ring attached to a benzyl group substituted with two fluorine atoms at the 2 and 6 positions and a bromine atom at the 3 position. This arrangement contributes to its high reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The morpholine ring, known for its basicity and ability to form hydrogen bonds, enhances the compound's solubility and bioavailability.
In recent years, 4-(2,6-Difluoro-3-bromobenzyl)morpholine has been extensively studied for its potential therapeutic applications. One notable area of research is its use as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used in the treatment of depression, anxiety disorders, and other psychiatric conditions. The unique substituents on the benzyl ring of 4-(2,6-Difluoro-3-bromobenzyl)morpholine have been shown to enhance its binding affinity to serotonin transporters, potentially leading to more effective and safer SSRI drugs.
Beyond psychiatric applications, 4-(2,6-Difluoro-3-bromobenzyl)morpholine has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular disorders. Studies have demonstrated that compounds derived from 4-(2,6-Difluoro-3-bromobenzyl)morpholine exhibit potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that this compound could serve as a lead molecule for developing new anti-inflammatory drugs.
The pharmacokinetic properties of 4-(2,6-Difluoro-3-bromobenzyl)morpholine have also been investigated to ensure its suitability for drug development. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high solubility and low toxicity make it an attractive candidate for further optimization and clinical evaluation.
In addition to its therapeutic potential, 4-(2,6-Difluoro-3-bromobenzyl)morpholine has found applications in materials science. The unique electronic properties conferred by the difluoro and bromo substituents have led to its use in the synthesis of advanced materials with enhanced optical and electronic properties. These materials have potential applications in areas such as organic electronics and photovoltaics.
The synthesis of 4-(2,6-Difluoro-3-bromobenzyl)morpholine involves several well-established chemical reactions. One common approach is the nucleophilic substitution reaction between 1-bromo-2,6-difluorobenzene and morpholine under appropriate conditions. This method yields high purity products with good yields. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes that minimize waste and reduce energy consumption.
To further enhance the utility of 4-(2,6-Difluoro-3-bromobenzyl)morpholine, researchers are exploring various functionalization strategies to introduce additional substituents or modify existing ones. These modifications aim to fine-tune the compound's biological activity and improve its pharmacological profile. For instance, introducing hydroxyl or amino groups can enhance the compound's interaction with specific biological targets.
In conclusion, 4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS No. 1428234-63-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a robust platform for developing novel therapeutic agents with improved efficacy and safety profiles. Ongoing research continues to uncover new applications and optimize its properties for various industrial and scientific uses.
1428234-63-2 (4-(2,6-Difluoro-3-bromobenzyl)morpholine) Related Products
- 1083181-12-7(Methyl 1-(Phenylsulfonyl)-1H-pyrrolo2,3-bpyridine-5-carboxylate)
- 2228860-90-8(2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)
- 925034-67-9(Methyl 5-chloro-3-{(chloroacetyl)aminomethyl}-2-hydroxybenzoate)
- 851079-15-7(2-{1-(3-chlorophenyl)-1H-imidazol-2-ylsulfanyl}-N-(2-methoxyphenyl)acetamide)
- 1111610-87-7(3,6-Dichloro-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-pyridinecarboxamide)
- 27869-08-5(1-cyano-1-methylethane-1-sulfonyl chloride)
- 52482-09-4(5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid)
- 2227897-35-8(1-(propan-2-yl)-2-5-(trifluoromethyl)thiophen-3-ylpyrrolidin-3-amine)
- 2229101-56-6(2-(2,6-difluoro-3-nitrophenyl)-2,2-difluoroethan-1-amine)
- 2229130-82-7(4-(2-methyloxolan-3-yl)butan-2-ol)
